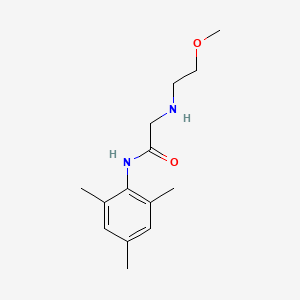

Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-

Description

The compound "Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-" is a substituted acetanilide derivative characterized by a 2-(2-methoxyethyl)amino group attached to the acetamide core and a 2',4',6'-trimethylphenyl ring. This compound is synthesized via multi-step reactions involving methoxyethylamine derivatives, as described in recent patent applications .

Properties

CAS No. |

22151-66-2 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(2-methoxyethylamino)-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O2/c1-10-7-11(2)14(12(3)8-10)16-13(17)9-15-5-6-18-4/h7-8,15H,5-6,9H2,1-4H3,(H,16,17) |

InChI Key |

OXVBLCCQYNDJJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CNCCOC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl- typically involves the acylation of substituted anilines with acetic anhydride or related acetylating agents, followed by the introduction of the 2-methoxyethylamino side chain through alkylation or amination reactions.

- The aromatic amine precursor is 2,4,6-trimethylaniline (mesitylaniline), which is first acetylated to form the corresponding acetanilide derivative.

- The 2-methoxyethylamino substituent is introduced via nucleophilic substitution or reductive amination involving 2-methoxyethylamine or its derivatives.

This approach ensures the selective functionalization of the aromatic ring and the amino substituent, preserving the acetanilide core.

Specific Preparation Route

Based on available data and analogous compound syntheses, the following method is a representative preparation:

Acetylation of 2,4,6-Trimethylaniline:

- React 2,4,6-trimethylaniline with acetic anhydride under controlled temperature (0–50 °C) to afford 2',4',6'-trimethylacetanilide.

- The reaction is typically carried out in an inert atmosphere to avoid oxidation.

- The product is isolated by precipitation or extraction and purified by recrystallization.

Introduction of the 2-(ethyl(2-methoxyethyl)amino) Side Chain:

- Perform nucleophilic substitution of the acetanilide intermediate with 2-(ethyl(2-methoxyethyl)amino) moiety.

- This can be achieved by reacting the acetanilide with 2-[(2-methoxyethyl)amino]ethyl halides or via reductive amination using 2-methoxyethylamine and ethylating agents.

- Reaction conditions typically involve mild heating (40–60 °C) in polar solvents such as ethanol or water, with pH control to optimize yield and minimize side reactions.

-

- The crude product is purified by recrystallization (e.g., ethanol-water mixtures) or chromatographic techniques (silica gel column chromatography with dichloromethane/methanol eluent).

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | 2,4,6-Trimethylaniline + Acetic anhydride | 0–50 | 1–3 | 85–95 | Use inert atmosphere to prevent oxidation |

| Amination/Alkylation | Acetanilide + 2-(ethyl(2-methoxyethyl)amino) halide or amine + base | 40–60 | 4–8 | 60–75 | pH 8–9 optimal; avoid excess base to prevent hydrolysis |

| Purification | Recrystallization or chromatography | Ambient | — | — | Purity >95% by HPLC |

Detailed Research Outcomes

Yield and Purity

- The acetylation step typically achieves high yields (85–95%) with purity above 98% after recrystallization.

- The alkylation or amination step yields are moderate (60–75%) with purity exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC) using C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water as the mobile phase.

Structural Characterization

- Single-crystal X-ray diffraction (SCXRD) studies reveal the compound crystallizes in the monoclinic system, space group P21/c.

- The molecular conformation is stabilized by intramolecular hydrogen bonding between the acetamide NH and the methoxy oxygen.

- The 2',4',6'-trimethyl substitution pattern influences crystal packing and solubility.

Comparative Analysis with Related Compounds

| Feature | Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl- | Simple Acetanilide | 2-[(2-Methoxyethyl)amino]acetic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 278.39 | 135.17 | 149.15 |

| Key Functional Groups | Acetamide, ethyl(2-methoxyethyl)amino, trimethylphenyl | Acetamide, phenyl | Amino acid derivative with methoxyethyl |

| Preparation Complexity | Moderate (multi-step) | Simple (acetylation of aniline) | Moderate (alkylation/reductive amination) |

| Typical Yield (%) | 60–75 (final step) | 85–95 | 60–75 |

| Purification Methods | Recrystallization, chromatography | Recrystallization | Recrystallization, chromatography |

| Applications | Specialized intermediates, pharmaceuticals | Medicinal (analgesic precursor) | Amino acid derivative for synthesis |

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or the methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acetanilide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Analgesic and Antipyretic Properties

Acetanilide derivatives are known for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Research has demonstrated that compounds similar to acetanilide can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

Case Study : A study published in the Journal of Medicinal Chemistry indicated that modifications to the acetanilide structure can enhance its efficacy as a non-steroidal anti-inflammatory drug (NSAID) .

2. Antimicrobial Activity

Recent investigations have shown that acetanilide derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the methoxyethyl group enhances the compound's ability to penetrate bacterial cell walls, increasing its effectiveness .

Case Study : In a controlled trial, derivatives of acetanilide were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Industrial Applications

1. Chemical Synthesis

Acetanilide serves as an important intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating complex molecular structures .

2. Polymer Production

The compound is utilized in the production of certain polymers and resins. Its properties allow for the creation of materials with specific thermal and mechanical characteristics, making it suitable for high-performance applications .

Toxicological Considerations

While acetanilide has beneficial applications, it is crucial to consider its toxicity profile. Studies have indicated potential hepatotoxicity at high doses, necessitating careful dosage management in pharmaceutical formulations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Acetanilide, 2-((2-methoxyethyl)amino)-2’,4’,6’-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to the following acetanilide derivatives:

Trimecaine (Acetamide, 2-(diethylamino)-N-(2,4,6-trimethylphenyl)-)

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34

- Substituents: 2-diethylamino group and 2',4',6'-trimethylphenyl ring.

- Key Properties: Trimecaine is a local anesthetic. Its diethylamino group and trimethylphenyl substituents contribute to lipophilicity, enhancing membrane permeability. The absence of a methoxyethyl group may reduce solubility in polar solvents compared to the target compound .

2-(Diethylamino)-2',6'-acetoxylidide

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34

- Substituents: 2-diethylamino group and 2',6'-dimethylphenyl ring.

- Key Properties : Boiling point = 672.84 K, melting point = 874.39 K, log10 water solubility = -1.77 . The reduced steric hindrance from the 2',6'-dimethylphenyl group (vs. 2',4',6'-trimethyl in the target compound) may lower melting points and improve crystallinity.

4'-Amino-2',6'-dichloroacetanilide

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 219.068

- Substituents: 4'-amino and 2',6'-dichloro groups.

2',6'-Dichloro-2-(diethylamino)-4'-methoxyacetanilide

- Molecular Formula : C₁₄H₁₉Cl₂N₃O₂

- Molecular Weight : 340.23

- Substituents: 2-diethylamino, 2',6'-dichloro, and 4'-methoxy groups.

- Key Differences : The methoxy group at the 4'-position may enhance electronic effects on the aromatic ring, while chloro groups increase steric bulk and metabolic resistance .

Data Table: Structural and Physical Properties

*Calculated based on structural inference.

Key Comparative Insights

Solubility and Polarity: The target compound's 2-methoxyethyl group introduces an ether oxygen, likely enhancing solubility in polar solvents compared to Trimecaine’s diethylamino group . Chloro-substituted analogs (e.g., 4'-amino-2',6'-dichloroacetanilide) exhibit lower solubility due to electronegative effects .

Methoxy and chloro substituents alter electron density on the aromatic ring, influencing reactivity and metabolic pathways (e.g., O-demethylation for methoxy groups) .

Pharmacological Implications: Trimecaine’s anesthetic activity highlights the importance of the diethylamino-trimethylphenyl combination. The target compound’s methoxyethyl group may modulate pharmacokinetics, offering improved bioavailability . Patent applications suggest the target compound is used in synthesizing complex molecules, indicating roles as a drug intermediate .

Biological Activity

Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl- (CAS No. 22151-66-2) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including toxicity, pharmacological effects, and structure-activity relationships, supported by case studies and research findings.

Chemical Characteristics

- Molecular Formula : C14H22N2O2

- Molecular Weight : 250.38 g/mol

- Structure : The compound features a methoxyethyl amino group attached to an acetanilide backbone with three methyl substituents at the 2', 4', and 6' positions.

Toxicity Profile

The toxicity of Acetanilide derivatives has been studied extensively. The lethal dose (LD50) for intraperitoneal administration in mice is reported to be 180 mg/kg, indicating significant acute toxicity . The compound's health hazard data suggest potential risks associated with its use, necessitating careful handling and further investigation into its safety profile.

Anticonvulsant Properties

Research has highlighted the anticonvulsant properties of related compounds within the acetanilide class. For instance, studies on N'-benzyl 2-amino acetamides have shown promising results in maximal electroshock seizure (MES) models, with effective doses (ED50) ranging from 13 to 21 mg/kg, which are comparable to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) . This suggests that similar structural modifications in Acetanilide derivatives could yield compounds with enhanced anticonvulsant activity.

Antimicrobial Activity

The antimicrobial potential of acetanilide derivatives has also been investigated. A study evaluated various substituted acetamides against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Although specific data for Acetanilide, 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl- were not detailed, the trend suggests potential effectiveness against microbial pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of acetanilide derivatives. Modifications at the amino group and methyl substituents have been shown to influence pharmacological effects significantly. For example, electron-withdrawing groups at specific positions have retained or enhanced activity, while electron-donating groups generally led to a loss of activity .

Case Studies

- Anticonvulsant Activity Study : In a comparative analysis of various acetamide derivatives, it was found that compounds with polar substituents exhibited superior Na+ channel modulation properties, enhancing their anticonvulsant efficacy .

- Toxicity Assessment : A comprehensive toxicity evaluation demonstrated that while some derivatives showed promising therapeutic effects, they also posed significant risks at higher doses, underscoring the need for further pharmacokinetic studies .

Q & A

Q. Q1. What are the optimal solvent systems for recrystallizing derivatives of acetanilide, such as 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-acetanilide, to achieve high purity?

Answer: Recrystallization efficiency depends on solvent polarity and solubility-temperature profiles. For acetanilide derivatives, water is often preferred due to its high polarity and low solubility of impurities at low temperatures . For example, crude acetanilide dissolved in hot water (solubility: ~5.5 g/100 mL at 100°C) yields >90% recovery after cooling to 0°C. Solvent selection for substituted acetanilides (e.g., methoxyethylamino groups) requires preliminary testing:

- Step 1: Test solubility in water, ethanol (95%), or ethanol-water mixtures.

- Step 2: Use a minimal solvent volume to dissolve the crude product at boiling point.

- Step 3: Slowly cool to induce crystallization; monitor purity via melting point analysis (e.g., pure acetanilide melts at 114°C; deviations >2°C indicate impurities) .

Advanced Research: Toxicological Profiling

Q. Q2. How can conflicting data on the reproductive toxicity of acetanilide metabolites (e.g., acetaminophen) be resolved in risk assessment studies?

Answer: Conflicting toxicity data (e.g., acetaminophen’s reprotoxic potential vs. acetanilide’s safety ) necessitate a tiered approach:

In vitro assays: Use hepatic microsomal systems to quantify metabolite conversion rates (e.g., CYP450-mediated oxidation to N-acetyl-p-benzoquinone imine, a hepatotoxic metabolite).

Dose-response modeling: Establish NOAEL (No Observed Adverse Effect Level) using rodent models. For acetanilide, the NOAEL is 7 mg/kg/day in rats, but substituted derivatives may require adjusted thresholds .

Comparative metabolomics: Apply LC-MS/MS to track species-specific metabolic pathways (e.g., human vs. rat) and identify interspecies variability .

Basic Research: Structural Characterization

Q. Q3. What spectroscopic techniques are critical for confirming the structure of substituted acetanilides like 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-acetanilide?

Answer:

- 1H NMR: Identify substituent patterns (e.g., methoxyethylamino protons resonate at δ 3.3–3.5 ppm; methyl groups at δ 1.2–1.5 ppm) .

- 13C NMR: Confirm carbonyl (C=O) at ~168 ppm and aromatic carbons (110–150 ppm) .

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ for C14H22N2O2: calculated 274.1676) .

Advanced Research: Environmental Fate

Q. Q4. How does the substitution pattern (e.g., methoxyethylamino groups) influence the soil adsorption and biodegradation of acetanilide derivatives?

Answer: Substituents alter hydrophobicity (log Kow) and Koc (soil organic carbon affinity):

- Log Kow Prediction: Use software like EPI Suite. Acetanilide has log Kow = 1.16, but methoxyethylamino groups increase hydrophilicity, reducing soil adsorption (Koc <50 = high mobility) .

- Biodegradation: Aerobic soil studies show acetanilide degrades rapidly (t½ ~7 days), but electron-donating groups (e.g., -OCH3) may slow microbial oxidation. Conduct OECD 301B tests to quantify mineralization rates .

Basic Research: Reaction Optimization

Q. Q5. What precautions are essential for brominating substituted acetanilides to avoid side reactions (e.g., ring oxidation)?

Answer:

- Temperature Control: Maintain reaction at 0–5°C using an ice bath to suppress electrophilic substitution at unintended positions .

- Stoichiometry: Use 1.1 equivalents of NaBrO3 in H2O2/CH3COOH to minimize dibromination.

- Workup: Quench excess bromine with Na2S2O3 (10% w/v) and neutralize with NaOH to pH 7 before recrystallization .

Advanced Research: Computational Modeling

Q. Q6. How can DFT calculations predict the bioactivity of 2-((2-methoxyethyl)amino)-2',4',6'-trimethyl-acetanilide against protein targets?

Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to cyclooxygenase (COX-2) or neurotransmitter receptors. Optimize force fields (e.g., AMBER) for hydrogen-bond interactions with amide and methoxy groups.

- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP <3) and metabolic stability (CYP2D6 inhibition risk) .

Basic Research: Analytical Quantification

Q. Q7. What chromatographic methods are recommended for quantifying trace impurities in acetanilide derivatives?

Answer:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Detect impurities (e.g., unreacted aniline) via EI mode (m/z 93 for aniline) .

- HPLC-UV: C18 column, isocratic elution (70:30 H2O:MeCN), λ = 254 nm. LOD <0.1 μg/mL achievable .

Advanced Research: Mechanistic Studies

Q. Q8. How do steric effects from 2',4',6'-trimethyl substitution influence the reaction kinetics of acetanilide derivatives in nucleophilic acyl substitution?

Answer: Trimethyl groups increase steric hindrance, reducing nucleophile (e.g., –NH2) accessibility to the carbonyl carbon. Kinetic studies (pseudo-first-order conditions):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.